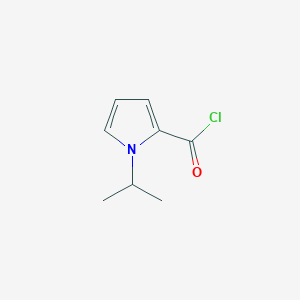
1-isopropyl-1H-pyrrole-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-1H-pyrrole-2-carbonyl chloride is a chemical compound with the molecular formula C8H10ClNO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-pyrrole-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-isopropyl-1H-pyrrole-2-carboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1H-pyrrole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can yield carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution.
Alcohols: Formed through reduction.
Carboxylic Acids: Formed through oxidation.
Scientific Research Applications
1-Isopropyl-1H-pyrrole-2-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound can be employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as a building block for the development of potential therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-isopropyl-1H-pyrrole-2-carbonyl chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved .
Comparison with Similar Compounds
1H-Pyrrole-2-carbonyl chloride: A closely related compound with similar reactivity but without the isopropyl group.
1H-Pyrrole-2-carboxylic acid: The precursor to 1-isopropyl-1H-pyrrole-2-carbonyl chloride, which lacks the acyl chloride functionality.
1-Isopropyl-1H-pyrrole-2-carbaldehyde: Another derivative with an aldehyde group instead of the acyl chloride.
Uniqueness: this compound is unique due to the presence of both the isopropyl group and the acyl chloride functionality. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
1-propan-2-ylpyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C8H10ClNO/c1-6(2)10-5-3-4-7(10)8(9)11/h3-6H,1-2H3 |
InChI Key |
XKMZSMHSWZKZEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC=C1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















